

# physicochemical properties of 3-Chloro-2-hydrazinyl-5-nitropyridine

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## Compound of Interest

Compound Name: 3-Chloro-2-hydrazinyl-5-nitropyridine

CAS No.: 22353-43-1

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## An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-hydrazinyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **3-Chloro-2-hydrazinyl-5-nitropyridine**, a heterocyclic compound of interest in medicinal and agrochemical research. Recognizing the limited availability of direct experimental data for this specific molecule, this document adopts a foundational approach. We first establish a baseline by detailing the known properties of the parent compound, 3-Chloro-2-hydrazinopyridine. Subsequently, we analyze the profound electronic influence of the 5-nitro group substituent by drawing comparisons with related nitro-aromatic structures. This synthesis of information allows for the informed prediction of the target molecule's characteristics. Crucially, this guide equips researchers with detailed, field-proven experimental protocols for the synthesis, purification, and comprehensive characterization of its core physicochemical parameters, including

solubility, lipophilicity (LogP), and ionization constant (pKa). The methodologies are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility. This document is structured to serve as a practical and authoritative resource, enabling scientists to navigate the challenges of characterizing novel chemical entities and to accelerate their research and development endeavors.

## Introduction: The Pyridine Scaffold in Modern Chemistry

Substituted pyridine rings are privileged scaffolds in modern drug discovery and agrochemistry. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them a cornerstone of many commercial products. **3-Chloro-2-hydrazinyl-5-nitropyridine** belongs to this critical class of compounds, incorporating three key functional groups that dictate its reactivity and potential biological activity: a chloro group, a hydrazinyl moiety, and a nitro group. The strategic placement of these groups on the pyridine core creates a molecule with a distinct electronic profile, making it a valuable intermediate for synthesizing more complex derivatives.

This guide will first deconstruct the molecule by examining its parent structure, 3-Chloro-2-hydrazinopyridine, for which more extensive data is available. We will then explore the powerful electron-withdrawing effects of the nitro group to project the physicochemical landscape of the target molecule.

## Foundational Analysis: 3-Chloro-2-hydrazinopyridine

Understanding the parent compound, 3-Chloro-2-hydrazinopyridine, is essential for predicting the properties of its nitrated derivative. This compound is a stable, crystalline solid and serves as a key intermediate in the synthesis of high-value molecules, including pharmaceuticals and insecticides.<sup>[1][2]</sup>

## Core Physicochemical Properties

The known properties of 3-Chloro-2-hydrazinopyridine are summarized below. These values provide a crucial baseline for understanding how the addition of a nitro group will alter the molecule's behavior.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	[3][4]
Molecular Weight	143.57 g/mol	[3][4]
Appearance	Off-white to pale yellow crystalline solid	[3]
Melting Point	165-167 °C	[5]
Boiling Point (Predicted)	276.6 ± 25.0 °C at 760 mmHg	[5]
Density (Predicted)	1.4 ± 0.1 g/cm <sup>3</sup>	[5]
LogP (Predicted)	0.66	[5]
Solubility	Slightly soluble in water; Soluble in ethanol, DMSO, dichloromethane.	[3]

## Structural Representation & Reactivity

The structure of 3-Chloro-2-hydrazinopyridine features a nucleophilic hydrazine group and a chlorine atom susceptible to nucleophilic substitution. The hydrazine moiety readily reacts with aldehydes and ketones to form hydrazones, a common strategy in medicinal chemistry for library generation.[3]

Caption: Structure of 3-Chloro-2-hydrazinopyridine.

## The Decisive Role of the 5-Nitro Group

The introduction of a nitro (-NO<sub>2</sub>) group at the 5-position of the pyridine ring dramatically alters the molecule's electronic landscape. The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry.

- **Inductive and Resonance Effects:** It exerts a powerful electron-withdrawing effect through both induction (via the sigma bonds) and resonance (delocalizing the ring's pi electrons). This significantly reduces the electron density of the entire pyridine ring.

- **Impact on Basicity:** The electron-withdrawing nature of the nitro group will substantially decrease the basicity (pKa) of the pyridine ring nitrogen and the hydrazinyl group. The lone pair on the ring nitrogen is less available for protonation.
- **Reactivity Modulation:** The reduced electron density deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, although the existing chloro and hydrazinyl groups are the primary reactive sites.
- **Influence on Physical Properties:** The high polarity of the nitro group is expected to increase the melting point and decrease solubility in non-polar solvents while potentially increasing solubility in polar aprotic solvents like DMF or DMSO.[6]

## Predicted Physicochemical Profile of 3-Chloro-2-hydrazinyl-5-nitropyridine

Based on the foundational data and the known effects of the nitro substituent, we can project the key properties of the target molecule. It is critical to note that these are informed predictions and require experimental verification.

Property	Predicted Value / Trend	Rationale
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>4</sub> O <sub>2</sub>	N/A
Molecular Weight	188.57 g/mol	N/A
Appearance	Expected to be a yellow to orange crystalline solid.	Nitro-aromatic compounds are often colored.
Melting Point	> 170 °C	Increased polarity and potential for intermolecular interactions from the nitro group will likely raise the melting point compared to the parent compound.
Boiling Point	Higher than parent compound	Increased molecular weight and polarity.
Solubility	Decreased solubility in water and non-polar solvents; likely soluble in polar aprotic solvents (DMSO, DMF).	The highly polar nitro group dominates, but the overall molecule is larger and more rigid. Insoluble in water. <a href="#">[6]</a>
pKa	Lower than parent compound	The strong electron-withdrawing nitro group will significantly reduce the basicity of both the pyridine nitrogen and the hydrazinyl group.
LogP	Similar to or slightly higher than the parent compound.	The addition of the polar nitro group is offset by the addition of two oxygen atoms, leading to a complex effect on lipophilicity.

## Structural Representation

Caption: Structure of **3-Chloro-2-hydrazinyl-5-nitropyridine**.

# Standardized Protocols for Experimental Characterization

For any novel compound, theoretical predictions must be confirmed through rigorous experimentation. The following section provides detailed, step-by-step protocols for determining the core physicochemical properties of **3-Chloro-2-hydrazinyl-5-nitropyridine**.

## Synthesis and Purification

The synthesis of the target compound can be logically adapted from established procedures for similar hydrazinylpyridines.[1][7] The primary route involves the nucleophilic substitution of a dichlorinated pyridine precursor with hydrazine.

**Causality:** The reaction leverages the higher reactivity of the chlorine atom at the 2-position, which is activated by the adjacent ring nitrogen. Using an excess of hydrazine hydrate serves both as a reactant and helps to drive the reaction to completion.[1] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.[7]

Protocol:

- **Setup:** In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dichloro-5-nitropyridine (1.0 eq).
- **Solvent Addition:** Add a suitable volume of anhydrous DMF (e.g., 10-20 mL per gram of starting material).
- **Reactant Addition:** While stirring under a nitrogen atmosphere, add hydrazine hydrate (4.0-6.0 eq) dropwise. An exotherm may be observed.
- **Reaction:** Heat the mixture to reflux (approx. 130-140 °C) for 10-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

- Workup: Cool the reaction mixture to room temperature, which should induce crystallization. The product can be further precipitated by the slow addition of cold water.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the filter cake thoroughly with water to remove excess hydrazine and DMF, followed by a cold, non-polar solvent like hexane to remove organic impurities. If necessary, recrystallize from a suitable solvent such as ethanol.
- Drying: Dry the purified yellow solid under vacuum at 50-60 °C to a constant weight.



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